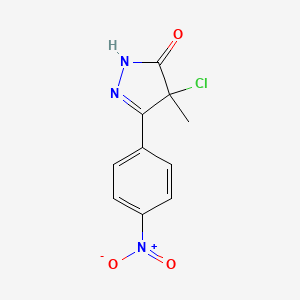

4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one

Description

Properties

CAS No. |

13051-12-2 |

|---|---|

Molecular Formula |

C10H8ClN3O3 |

Molecular Weight |

253.64 g/mol |

IUPAC Name |

4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one |

InChI |

InChI=1S/C10H8ClN3O3/c1-10(11)8(12-13-9(10)15)6-2-4-7(5-3-6)14(16)17/h2-5H,1H3,(H,13,15) |

InChI Key |

PKMIQRXXRIDMQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=NNC1=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product. The reaction can be summarized as follows:

Step 1: 4-Chloro-3-nitrobenzaldehyde reacts with methylhydrazine.

Step 2: The intermediate product undergoes cyclization to form the pyrazolone ring.

Step 3: The final product, 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one, is isolated and purified.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of 4-Chloro-4-methyl-3-(4-aminophenyl)-1H-pyrazol-5(4H)-one.

Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of pyrazolone compounds, including 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one, exhibit notable antioxidant and anti-inflammatory properties. Molecular docking studies have shown that these compounds can effectively inhibit certain enzymes linked to inflammation, making them candidates for developing anti-inflammatory drugs. Computational methods such as density functional theory (DFT) have been employed to analyze their molecular structures and predict their reactivity and stability under physiological conditions .

Antimicrobial Activity

The antimicrobial efficacy of 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one has been investigated against various pathogens. Studies have demonstrated that the compound exhibits significant inhibitory effects on bacterial strains, suggesting its potential use as an antibacterial agent in pharmaceuticals. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Materials Science

Photochromic Applications

The compound has also been explored for its photochromic properties, which allow it to change color upon exposure to light. This characteristic makes it suitable for applications in smart materials and coatings, where light-responsive behavior is desirable. Research has shown that the incorporation of 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one into polymer matrices enhances the photochromic response, leading to innovative uses in sensors and optical devices .

Chemical Reagent

Synthesis of Other Compounds

In organic synthesis, 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one serves as a versatile intermediate for synthesizing other complex molecules. Its unique functional groups allow for further chemical modifications, enabling the creation of various derivatives with enhanced biological activities or novel properties. This application is crucial in the development of new drugs and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of cellular receptors.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key analogs and their substituent variations are summarized below:

Key Observations:

- Nitro vs.

- Methyl vs. Phenyl Substituents : Methyl groups (as in the target compound) reduce steric hindrance compared to bulkier phenyl groups (e.g., ), favoring solubility and crystallinity.

- Amino/Imino Modifications: Analogs with imino groups (e.g., ) exhibit hydrogen-bonding capabilities, influencing supramolecular assembly and biological target interactions .

Physicochemical Properties

Melting points and solubility trends highlight substituent effects:

Key Observations:

- Nitro Groups and Melting Points : High-melting compounds (e.g., >340°C in ) correlate with extended conjugation and nitro groups, which enhance intermolecular dipole interactions.

- Solubility : Chloro and methyl substituents (target compound) likely improve solubility in organic solvents compared to nitro-dominated analogs.

Biological Activity

4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activities associated with 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C10H8ClN3O3

- Molecular Weight : 253.64 g/mol

- CAS Number : 13051-12-2

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one. This compound has shown efficacy against various cancer cell lines.

The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, it has been reported that pyrazole derivatives can inhibit the growth of lung cancer and breast cancer cells effectively.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated in various models. In a study comparing its effects to standard anti-inflammatory drugs like diclofenac sodium, 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one exhibited significant inhibition of paw swelling in acute inflammatory models.

| Compound | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| 4-Chloro-4-methyl-pyrazolone | 55.65 | Comparable to diclofenac (54.65) |

| Diclofenac Sodium | 54.65 | Standard |

The compound's ability to inhibit cyclooxygenase (COX) enzymes further supports its role as a potent anti-inflammatory agent .

3. Antimicrobial Activity

Pyrazole derivatives have also shown promising antimicrobial properties. The presence of the nitrophenyl group enhances the antimicrobial efficacy against various bacterial strains.

These findings indicate that the compound may serve as a basis for developing new antimicrobial agents.

Case Studies

A notable case study involved the synthesis of several pyrazole derivatives, including 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one, which were evaluated for their biological activities using both in vitro and in vivo models. The results indicated that compounds with similar structures exhibited enhanced anticancer and anti-inflammatory activities compared to their counterparts lacking the nitrophenyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.